molecular formula C21H24N2O5 B010550 5-Benzyloxy-N,N-dimethyltryptamine oxalate CAS No. 101832-88-6

5-Benzyloxy-N,N-dimethyltryptamine oxalate

Cat. No. B010550
M. Wt: 384.4 g/mol
InChI Key: NOFCFKLTAPSEQJ-UHFFFAOYSA-N
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Description

5-Benzyloxy-N,N-dimethyltryptamine oxalate, also known as 5-BT, is a tryptamine derivative . It has a linear formula of C21H24N2O5, a CAS Number of 101832-88-6, and a molecular weight of 384.436 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of 5-Benzyloxy-N,N-dimethyltryptamine oxalate is represented by the linear formula C21H24N2O5 . This indicates that it contains 21 carbon atoms, 24 hydrogen atoms, 2 nitrogen atoms, and 5 oxygen atoms.

Scientific Research Applications

  • Serotonin 5-HT2 Receptor Affinity : N-benzylated-5-methoxytryptamine analogues, which include compounds like 5-Benzyloxy-N,N-dimethyltryptamine oxalate, have been found to show high affinity for serotonin 5-HT2 receptors. Some of these compounds demonstrate potent functional activity as partial agonists (Nichols et al., 2014).

  • Effects on Affect and Non-Judgment : Vaporized synthetic 5-methoxy-N,N-dimethyltryptamine inhalation has been shown to significantly improve affect and non-judgment in volunteers, although it does not significantly affect overall mental health or the psychedelic experience (Uthaug et al., 2019).

  • Changes in Human Cerebral Organoids : Dimethyltryptamine-induced short-term changes in human cerebral organoids have been observed, suggesting potential mechanisms for neuropsychological changes caused by ingestion of dimethyltryptamine-rich substances (Dakić et al., 2017).

  • Potential for Serotonin Receptor Ligand Design : Benzofuran bioisosteres of hallucinogenic tryptamines, which are structurally related to 5-Benzyloxy-N,N-dimethyltryptamine oxalate, show lower affinity at serotonin 5-HT2 receptors but could be useful in designing serotonin receptor ligands (Tomaszewski et al., 1992).

  • Vascular 5-HT(1B) Receptor Antagonists : A series of compounds including substituted 2, N-benzylcarboxamido-5-(2-ethyl-1-dioxoimidazolidinyl)-N, N-dimethyltryptamine derivatives have been developed as potent, selective antagonists for the vascular 5-HT(1B)-like receptor, showing promise in oral bioavailability and pharmacokinetic properties (Moloney et al., 1999).

Safety And Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals . The buyer assumes responsibility to confirm product identity and/or purity . All sales are final .

properties

IUPAC Name

dimethyl-[2-(5-phenylmethoxy-1H-indol-3-yl)ethyl]azanium;2-hydroxy-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O.C2H2O4/c1-21(2)11-10-16-13-20-19-9-8-17(12-18(16)19)22-14-15-6-4-3-5-7-15;3-1(4)2(5)6/h3-9,12-13,20H,10-11,14H2,1-2H3;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOFCFKLTAPSEQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[NH+](C)CCC1=CNC2=C1C=C(C=C2)OCC3=CC=CC=C3.C(=O)(C(=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80144254
Record name Indole, 5-benzyloxy-3-(2-dimethylaminoethyl)-, oxalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80144254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

384.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Benzyloxy-N,N-dimethyltryptamine oxalate

CAS RN

101832-88-6
Record name Indole, 5-benzyloxy-3-(2-dimethylaminoethyl)-, oxalate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101832886
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Indole, 5-benzyloxy-3-(2-dimethylaminoethyl)-, oxalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80144254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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Citations

For This Compound
1
Citations
CB Corwin - 1995 - escholarship.org
Nothing as significant or as long in the making as a doctoral degree is truly achieved alone. Many people, too many to list here, have helped me in my graduate career, and I owe them …
Number of citations: 2 escholarship.org

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